molecular formula C7H13NO B12275337 6-Oxa-8-azabicyclo[3.2.2]nonane

6-Oxa-8-azabicyclo[3.2.2]nonane

Cat. No.: B12275337
M. Wt: 127.18 g/mol
InChI Key: ZOOFGOIZHNLOSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Oxa-8-azabicyclo[322]nonane is a bicyclic compound that features both oxygen and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxa-8-azabicyclo[3.2.2]nonane typically involves the use of cyclic starting materials and specific reaction conditions to achieve the desired bicyclic structure. One common method involves the use of diazo imine-derived cyclic azomethine ylides in a 1,3-dipolar cycloaddition reaction with acryloylpyrazolidinone, catalyzed by a rhodium(II) complex and a chiral Lewis acid . This method provides high diastereo- and enantioselectivity, making it a preferred route for obtaining optically active compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of automated systems for reagent addition and reaction monitoring can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

6-Oxa-8-azabicyclo[3.2.2]nonane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-Oxa-8-azabicyclo[3.2.2]nonane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Oxa-8-azabicyclo[3.2.2]nonane involves its interaction with specific molecular targets and pathways. For example, its antiprotozoal activity may be attributed to its ability to interfere with the metabolic processes of protozoa, leading to their death . The exact molecular targets and pathways involved can vary depending on the specific application and the compound’s structure.

Comparison with Similar Compounds

6-Oxa-8-azabicyclo[3.2.2]nonane can be compared with other similar compounds, such as:

The uniqueness of 6-Oxa-8-azabicyclo[32

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

6-oxa-8-azabicyclo[3.2.2]nonane

InChI

InChI=1S/C7H13NO/c1-2-6-5-9-7(3-1)4-8-6/h6-8H,1-5H2

InChI Key

ZOOFGOIZHNLOSH-UHFFFAOYSA-N

Canonical SMILES

C1CC2CNC(C1)CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.